![molecular formula C20H15ClF2N2O3S B2492562 2-[4-氯(苯基磺酰)氨基]-N-(3,4-二氟苯基)乙酰胺 CAS No. 337922-48-2](/img/structure/B2492562.png)

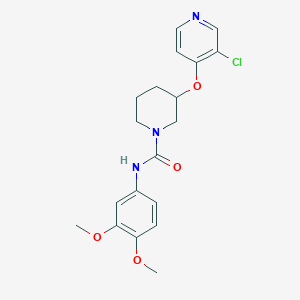

2-[4-氯(苯基磺酰)氨基]-N-(3,4-二氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

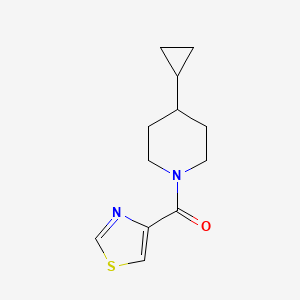

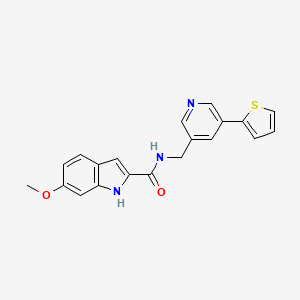

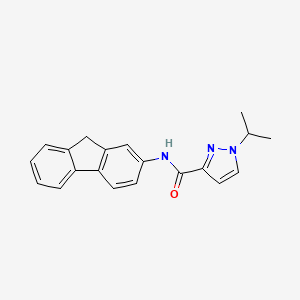

The compound 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide is a structurally complex molecule that includes an acetamide group linked to a phenyl ring with sulfonyl and chloro substituents, as well as a difluorophenyl ring. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and analyzed, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aniline derivatives with acetic anhydride or acetyl chloride. For instance, the synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride . Similarly, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of N-H...O hydrogen bonds, which often lead to the formation of chains or networks in the crystal structure. For example, in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the phenyl rings and the acetamide group indicates a significant twist, which could affect the overall molecular conformation . This information suggests that the molecular structure of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide would also exhibit specific geometric parameters that influence its crystal packing and interactions.

Chemical Reactions Analysis

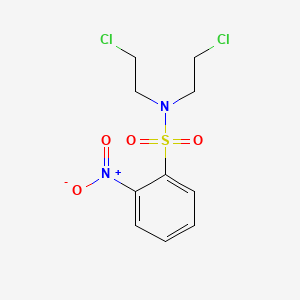

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of electron-withdrawing or electron-donating substituents on the phenyl rings can further influence the chemical behavior of these compounds. For instance, the presence of nitro groups in 2-Chloro-N-(2,4-dinitrophenyl) acetamide contributes to intramolecular hydrogen bonding and solvatochromic effects, which are changes in color with solvent polarity . These characteristics could be relevant when considering the reactivity of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The intermolecular hydrogen bonding often leads to higher melting points and boiling points. The presence of halogen atoms, such as chlorine and fluorine, can also affect the lipophilicity and electronic properties of the compound. For example, the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide reveals how halogen interactions can influence the crystal packing . Additionally, the optical properties of these compounds can vary with the solvent, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide . These insights can be extrapolated to predict the properties of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide.

科学研究应用

结构分析

构象和晶体结构:研究表明,类似于2-[4-氯(苯磺酰)苯胺基]-N-(3,4-二氟苯基)乙酰胺的化合物展现出特定的分子构象和晶体结构。例如,对类似化合物如2-(4-氯苯基)-N-(3,4-二氟苯基)乙酰胺的研究详细描述了这些分子中的二面角和氢键结构,这对于理解它们的化学行为和潜在应用(Praveen et al., 2013)至关重要。

分子相互作用和构象:对类似分子如N-(2,3-二氯苯基)苯甲酰胺的构象进行的研究提供了关于分子相互作用和空间排列的见解,这对于合成具有期望性质的新化合物至关重要(Gowda等,2007)。

化学合成和修饰

苯胺衍生物的环钯化:对苯胺衍生物的环钯化研究,包括结构类似于2-[4-氯(苯磺酰)苯胺基]-N-(3,4-二氟苯基)乙酰胺的化合物,展示了如何修改这些化合物以形成具有潜在应用于催化和材料科学的复杂结构(Mossi et al., 1992)。

合成新的衍生物:探索合成类似化合物的新衍生物的努力,可能导致新材料或药物代理的发现。这包括对各种乙酰胺衍生物的合成和表征的研究(Fadel & Al-Azzawi, 2021)。

潜在的治疗应用

抗病毒和抗癌性能:一些研究探讨了与2-[4-氯(苯磺酰)苯胺基]-N-(3,4-二氟苯基)乙酰胺密切相关的苯胺喹啉衍生物的治疗效果,展示了显著的抗病毒和抗癌性能(Ghosh et al., 2008)。

抗微生物活性:研究还调查了磺胺衍生物的抗微生物活性,这些化合物在化学上相关,表明在开发新的抗菌和抗真菌剂方面具有潜在用途(Ghorab et al., 2015)。

未来方向

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-16(10-7-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-15-8-11-18(22)19(23)12-15/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBABKMECMKZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)

![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)

![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)

![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)